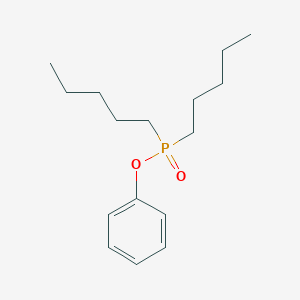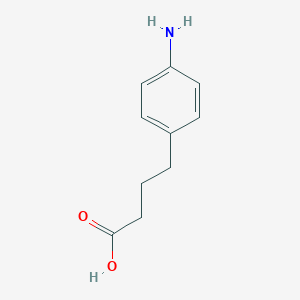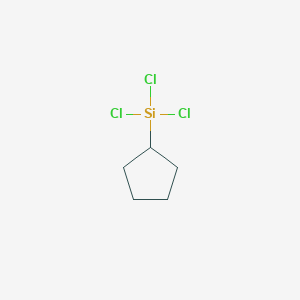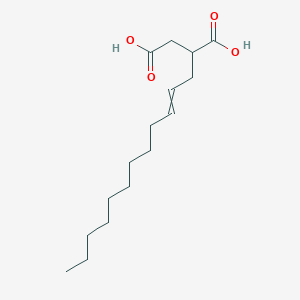
2-Dodec-2-enylbutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dodec-2-enylbutanedioic acid, also known as farnesylated glutamic acid, is a type of fatty acid that is commonly found in various organisms. It is synthesized through a complex process and has been studied for its potential applications in scientific research. In
Mécanisme D'action
The mechanism of action of 2-Dodec-2-enylbutanedioic acid is complex and involves multiple pathways. One key mechanism is its ability to inhibit the activity of farnesyltransferase, which is involved in the production of certain proteins that are essential for cancer cell growth. It can also activate specific enzymes that play a role in cell signaling and metabolism.
Biochemical and Physiological Effects:
Studies have shown that 2-Dodec-2-enylbutanedioic acid can have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. It can also modulate the immune system and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Dodec-2-enylbutanedioic acid in lab experiments is its specificity. It can target specific cells and tissues, which can be useful in studying specific disease processes. However, its complex synthesis method and high cost can be limitations.
Orientations Futures
There are many potential future directions for research on 2-Dodec-2-enylbutanedioic acid. One area of focus is its potential use as a cancer treatment. Further studies are needed to determine its efficacy and safety in humans. It can also be studied for its potential use in treating other diseases, such as diabetes and neurodegenerative disorders. Additionally, research can be conducted to improve the synthesis method and reduce the cost of production.
Conclusion:
In conclusion, 2-Dodec-2-enylbutanedioic acid is a complex fatty acid that has shown potential applications in various scientific research fields. Its ability to target specific cells and tissues and modulate various pathways makes it a promising area of study for future research. However, further studies are needed to fully understand its mechanism of action and potential applications in human health.
Méthodes De Synthèse
The synthesis of 2-Dodec-2-enylbutanedioic acid involves a series of chemical reactions that require specialized equipment and expertise. One common method involves the use of farnesol and glutamic acid as starting materials. The reaction is catalyzed by an enzyme called farnesyltransferase, which adds the farnesyl group to the glutamic acid molecule to form 2-Dodec-2-enylbutanedioic acid.
Applications De Recherche Scientifique
2-Dodec-2-enylbutanedioic acid has been studied for its potential applications in various scientific research fields. One major area of focus is cancer research. Studies have shown that 2-Dodec-2-enylbutanedioic acid glutamic acid can inhibit the growth of cancer cells by blocking specific signaling pathways. It has also been studied for its potential use as a drug delivery system, as it can target specific cells and tissues.
Propriétés
Numéro CAS |
13877-83-3 |
|---|---|
Nom du produit |
2-Dodec-2-enylbutanedioic acid |
Formule moléculaire |
C16H28O4 |
Poids moléculaire |
284.39 g/mol |
Nom IUPAC |
2-dodec-2-enylbutanedioic acid |
InChI |
InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18/h10-11,14H,2-9,12-13H2,1H3,(H,17,18)(H,19,20) |
Clé InChI |
VAHSVKWHLFZJMH-ZHACJKMWSA-N |
SMILES isomérique |
CCCCCCCCC/C=C/CC(CC(=O)O)C(=O)O |
SMILES |
CCCCCCCCCC=CCC(CC(=O)O)C(=O)O |
SMILES canonique |
CCCCCCCCCC=CCC(CC(=O)O)C(=O)O |
Autres numéros CAS |
13877-83-3 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



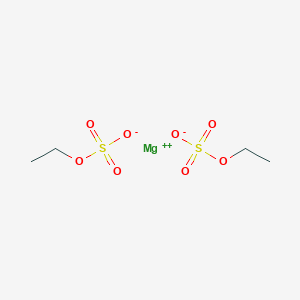
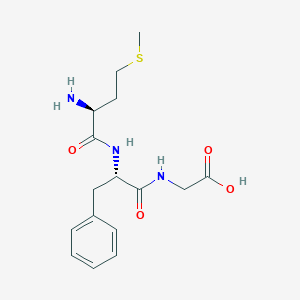
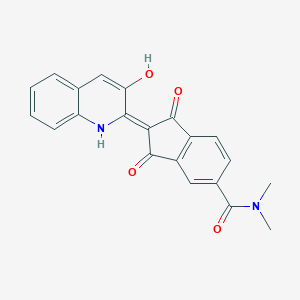
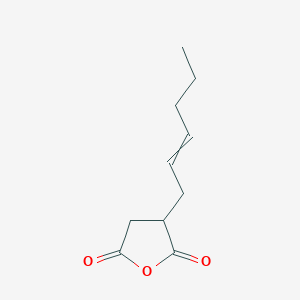
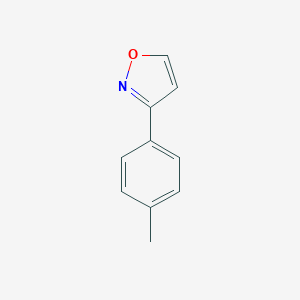
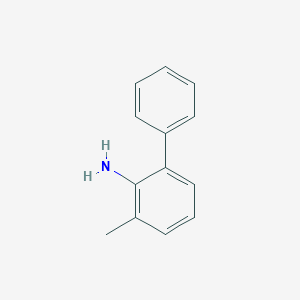
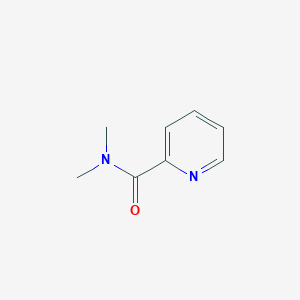
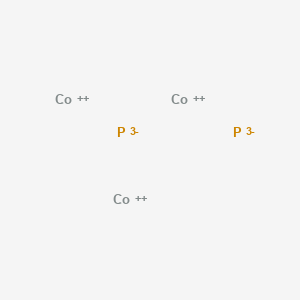
![1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro-](/img/structure/B81572.png)
